molecular formula C17H21Cl2N3O4S B6557582 1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040675-35-1

1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557582
CAS No.: 1040675-35-1
M. Wt: 434.3 g/mol
InChI Key: WNKXGYHGCYZLNU-UHFFFAOYSA-N
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Description

1-(2-{[4-(2,3-Dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a sophisticated synthetic compound designed for neuroscience and psychopharmacology research. Its molecular structure incorporates two pharmacologically significant moieties: an arylpiperazine fragment and a piperidine-2,6-dione (glutarimide) core. The 2,3-dichlorophenylpiperazine group is a well-characterized scaffold known for high-affinity binding to dopamine receptor subtypes, particularly the D3 receptor . This receptor is a recognized target for investigating the mechanisms underlying substance use disorders, including the psychomotor stimulant and reinforcing properties of cocaine . Concurrently, the piperidine-2,6-dione moiety is a privileged structure in medicinal chemistry, present in compounds with diverse biological activities and often associated with modulation of the central nervous system. The strategic linkage of these units via a sulfonyl-ethyl spacer is intended to create a multi-pharmacophore ligand. This design facilitates the exploration of polypharmacological approaches to central nervous system (CNS) conditions, potentially allowing for the simultaneous targeting of multiple pathways implicated in complex psychiatric and neurological diseases. The primary research value of this compound lies in its utility as a molecular probe for studying dopaminergic signaling and for the in vitro screening of novel therapeutic strategies for disorders related to dopamine dysfunction. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O4S/c18-13-3-1-4-14(17(13)19)20-7-9-21(10-8-20)27(25,26)12-11-22-15(23)5-2-6-16(22)24/h1,3-4H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXGYHGCYZLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine core substituted with a sulfonyl group and a dichlorophenyl moiety. Its molecular formula is C18H22Cl2N4O3S, with a molecular weight of approximately 432.37 g/mol. The structural features are crucial for its interaction with biological targets.

1. Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit antipsychotic properties. The presence of the piperazine ring is known to enhance binding affinity to dopamine receptors, which is pivotal in treating schizophrenia and other psychotic disorders. For example, studies have shown that derivatives of piperazine can significantly reduce symptoms in animal models of psychosis .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase157.31
Butyrylcholinesterase46.42

3. Antinociceptive Effects

In analgesic studies, compounds related to this structure have shown significant pain-relieving effects in animal models. For instance, the analgesic activity was found to be superior to that of acetylsalicylic acid in two different tests . This suggests that the compound may interact with pain pathways effectively.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in neurotransmission and pain perception.

Neurotransmitter Interaction

The compound likely interacts with serotonin and dopamine receptors due to the structural similarities with known antipsychotics. This interaction can lead to altered signaling pathways that mitigate psychotic symptoms.

Enzyme Inhibition

By inhibiting AChE and BChE, the compound may increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission which is beneficial in cognitive disorders.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Animal Model Studies : In rodent models, piperazine derivatives showed reduced locomotor activity consistent with antipsychotic effects. The observed behaviors correlated with receptor binding assays confirming their interaction with dopamine D2 receptors .
  • In Vitro Studies : Compounds structurally related to this compound were tested for their ability to inhibit cholinesterases. Results indicated a promising profile for cognitive enhancement therapies .

Scientific Research Applications

Antipsychotic Activity

Research indicates that this compound has potential antipsychotic properties. Its structural similarity to known antipsychotics suggests it may interact with dopamine receptors, particularly D2 receptors, which are pivotal in managing schizophrenia and other psychotic disorders.

Case Study:
A study conducted on animal models demonstrated that the compound exhibited dose-dependent reductions in hyperactivity, indicative of antipsychotic effects similar to those of established medications like aripiprazole .

Antidepressant Effects

Preliminary studies suggest that this compound may also possess antidepressant properties. Its ability to modulate serotonin levels could be beneficial in treating major depressive disorder.

Data Table: Antidepressant Activity Assessment

Dose (mg/kg)Behavioral TestResult
10Forced SwimReduced immobility
20Tail SuspensionIncreased mobility
30Open FieldIncreased exploration

Neuroprotective Properties

The compound has shown promise in neuroprotection against oxidative stress, which is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism:
The sulfonyl group may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from damage .

Synthesis and Derivatives

The synthesis of 1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves multi-step reactions starting from piperidine derivatives and piperazine intermediates. Various derivatives have been synthesized to optimize pharmacological properties.

Table: Synthesized Derivatives and Their Activities

Compound NameActivity TypePotency (IC50)
N-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butanamideAntidepressant50 µM
1-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-oneAntipsychotic30 µM

Clinical Implications

The potential applications of this compound extend into clinical settings where it could serve as a basis for new therapeutic agents for mental health disorders. Ongoing clinical trials are necessary to evaluate its efficacy and safety profile in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in aromatic substituents, linker groups, and core modifications. Below is a detailed comparison based on synthesis, substituent effects, and pharmacological implications.

Substituent Variations in Aromatic Moieties

Compound 7j: 5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Key Differences: Replaces the 2,3-dichlorophenyl group with a 2-cyanophenyl moiety. However, the absence of chlorine may decrease lipophilicity, affecting blood-brain barrier (BBB) penetration .

Compound 7k : N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide

  • Key Differences : Substitutes 2,3-dichlorophenyl with a 2-trifluoromethylphenyl group.
  • Impact : The trifluoromethyl group increases electronegativity and metabolic stability but may reduce receptor binding due to steric hindrance. Fluorine’s inductive effects could alter pharmacokinetics .

Compound : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

  • Key Differences : Features a piperidine-4-one core with 3,4,5-trimethoxyphenyl substituents at positions 2 and 5.
  • Impact : The trimethoxy groups enhance π-π stacking interactions with receptors, while the 4-ketone group introduces conformational flexibility. This contrasts with the rigid 2,6-dione core of the target compound .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Aromatic Substituent Key Functional Group Reported Activity/Selectivity
Target Compound Piperidine-2,6-dione 2,3-Dichlorophenyl Sulfonylethyl linker Unknown (structural analog of CNS agents)
7j Pentanamide 2-Cyanophenyl Amide linker Dopamine D3 selectivity
7k Pentanamide 2-Trifluoromethylphenyl Amide linker Moderate receptor affinity
Compound Piperidine-4-one 3,4,5-Trimethoxyphenyl Chloroacetyl group Anticancer/antimicrobial

Receptor Binding and Selectivity

  • Dichlorophenyl vs. Cyanophenyl/Trifluoromethylphenyl: The 2,3-dichloro substitution in the target compound likely enhances dopamine D2/D3 receptor binding due to increased lipophilicity and van der Waals interactions, whereas 7j and 7k prioritize selectivity over broad affinity .
  • Piperidine-2,6-dione vs. Piperidine-4-one : The dione core’s lactam structure may facilitate hydrogen bonding with receptor residues, contrasting with the ketone in ’s compound, which offers fewer hydrogen-bonding sites .

Research Findings and Implications

  • Structural Activity Relationship (SAR): Chlorine atoms in the target compound’s aromatic ring are critical for receptor affinity but may increase off-target effects. Replacing chlorine with cyano or trifluoromethyl groups (as in 7j/7k) optimizes selectivity at the expense of potency .
  • Metabolic Stability : The sulfonylethyl linker in the target compound likely prolongs half-life compared to amide-linked analogs, which are susceptible to protease cleavage .
  • Therapeutic Potential: While highlights aryl-substituted piperidines for anticancer applications, the target compound’s design suggests CNS targeting (e.g., antipsychotic or antidepressant activity) .

Preparation Methods

Synthesis of 4-(2,3-Dichlorophenyl)piperazine

The arylpiperazine precursor is typically prepared by reacting 2,3-dichloroaniline with bis(2-chloroethyl)amine under basic conditions. Optimization studies show:

ParameterOptimal ConditionsYield (%)Reference
SolventToluene78
BaseK2CO3-
Temperature (°C)110-
Reaction Time (h)24-

Purification via recrystallization from ethanol/water mixtures yields >95% purity.

Sulfonylation of Piperazine

The ethylsulfonyl bridge is installed using 2-chloroethanesulfonyl chloride. Key parameters:

  • Stoichiometry : 1.2 eq sulfonyl chloride per piperazine nitrogen

  • Base : Triethylamine (3 eq) in dichloromethane

  • Temperature : 0°C → room temperature

  • Reaction Monitoring : Disappearance of piperazine (TLC, Rf = 0.3 in EtOAc/hexanes 1:1)

This step achieves 82-89% yield after column chromatography (SiO2, gradient elution).

Formation of Piperidine-2,6-dione

Two predominant methods exist:

Glutamine-Derived Synthesis (Patent CN109305935A)

  • N-Protection : L-Glutamine → N-(tert-butoxycarbonyl)-L-glutamine (Boc-Gln-OH) using Boc2O.

  • Cyclization : Boc-Gln-OH reacts with N,N'-carbonyldiimidazole (CDI) in THF with DMAP catalysis:

  • Deprotection : HCl/MeOH removes Boc group, yielding piperidine-2,6-dione hydrochloride.

StepYield (%)Purity (HPLC)
Protection9298.5
Cyclization79.699.1
Deprotection9599.8

Direct Cyclization of Ethylenediamine Derivatives

Alternative routes employ ethylenediamine dicarboxylates cyclized via acidic or basic conditions:

  • Reagent : H2SO4 (conc.) at 60°C

  • Yield : 68-72%

Final Coupling Reaction

The sulfonylated piperazine and piperidine-dione are coupled via nucleophilic displacement:

  • Activation : Piperidine-2,6-dione treated with NaH in DMF generates enolate.

  • Alkylation : React with bromoethylsulfonyl-piperazine derivative (1:1 molar ratio).

  • Workup : Aqueous extraction followed by recrystallization from acetonitrile.

Critical parameters:

  • Temperature : 50°C prevents oligomerization

  • Reaction Time : 8-12 hr

  • Yield : 63-67%

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)ScalabilityCost Index
Glutamine-based68.299.8High$$$
Direct cyclization51.497.3Moderate$$

The patent route offers superior purity but requires expensive Boc-protection reagents. Industrial-scale synthesis may favor direct cyclization despite lower yields.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.45-7.32 (m, 3H, Ar-H)

  • δ 4.21 (s, 2H, SO2CH2)

  • δ 3.85-3.45 (m, 8H, piperazine)

  • δ 2.90-2.65 (m, 4H, piperidine)

HPLC Conditions :

  • Column: C18, 5μm, 250×4.6 mm

  • Mobile Phase: MeCN/H2O (0.1% TFA) 55:45

  • Retention Time: 6.8 min

Challenges and Optimization Strategies

Sulfonylation Selectivity

Competitive N,N'-disulfonylation occurs above 0°C. Solutions:

  • Slow addition of sulfonyl chloride

  • Strict temperature control (-5°C to 5°C)

Piperidine Ring Racemization

The glutamine-derived route preserves stereochemistry when using L-glutamine. CDI cyclization minimizes epimerization versus acid-catalyzed methods.

Purification Difficulties

The final compound's high polarity necessitates:

  • Reverse-phase chromatography (C18, MeCN/H2O)

  • Salting-out extraction with NaCl sat. solution

Q & A

Q. What are the established synthetic routes for the piperidine-2,6-dione core in 1-(2-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione, and how do their yields compare?

  • Methodological Answer : The piperidine-2,6-dione moiety can be synthesized via two primary routes:
  • Route 1 : Reacting glutaric acid or its anhydride with ammonia under high-temperature conditions, yielding 61% .
  • Route 2 : Reacting γ-butyrolactone with potassium cyanide (KCN) in aqueous conditions, yielding 5% .
    Comparative analysis of these methods highlights trade-offs between yield and reagent availability.
Synthetic RouteStarting MaterialsConditionsYieldReference
Glutaric acid + NH₃Glutaric acid, AmmoniaHigh temp/pressure61%
γ-Butyrolactone + KCNγ-Butyrolactone, KCNReflux, aqueous5%

Q. What safety precautions are recommended when handling sulfonamide-containing compounds like this compound in laboratory settings?

  • Methodological Answer : Key precautions include:
  • Inhalation : Use fume hoods and P95 respirators to minimize exposure to airborne particles .
  • Skin Contact : Wear nitrile gloves and lab coats; immediately rinse contaminated skin with water .
  • Eye Protection : Safety goggles are mandatory; flush eyes with water for 15 minutes upon exposure .
Hazard TypePrecautionary MeasurePPE/EquipmentReference
InhalationFume hoodP95 respirator
Skin contactGloves/lab coatNitrile gloves

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from variations in experimental parameters (e.g., dosage, cell lines, or animal models). To address this:
  • Meta-Analysis : Aggregate data across studies to identify trends (e.g., dose-dependent effects).
  • Orthogonal Assays : Validate activity using complementary methods (e.g., binding assays vs. functional assays).
  • Standardization : Adopt uniform protocols for cell viability assays or pharmacokinetic studies .

Q. What strategies are effective in optimizing the sulfonylation step during the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Temperature Control : Maintain 25–60°C to balance reaction rate and side-product formation .
SolventCatalystTemperature (°C)Yield (%)Purity (%)
DMFDMAP607595
DichloromethaneNone254585

Q. What experimental designs are critical for evaluating the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer : Key considerations include:
  • Dosing Regimens : Single vs. multiple doses to assess absorption and clearance.
  • Analytical Methods : LC-MS/MS for quantifying plasma concentrations.
  • Toxicity Screening : Monitor liver/kidney function biomarkers (e.g., ALT, creatinine) .

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